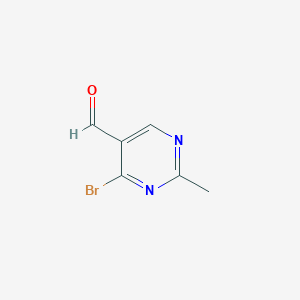
4-Bromo-2-methylpyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methylpyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5BrN2O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a bromine atom at position 4, a methyl group at position 2, and an aldehyde group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylpyrimidine-5-carbaldehyde typically involves the bromination of 2-methylpyrimidine followed by formylation. One common method is as follows:
Bromination: 2-Methylpyrimidine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position.
Formylation: The brominated product is then subjected to formylation using a reagent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). This step introduces the aldehyde group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-2-methylpyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The aldehyde group at the 5-position can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydride.
Condensation Reactions: Reagents such as hydrazine hydrate or primary amines under mild heating conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Condensation Reactions: Formation of imines or hydrazones.
Oxidation: Formation of 4-Bromo-2-methylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-Bromo-2-methylpyrimidine-5-methanol.
科学的研究の応用
4-Bromo-2-methylpyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
作用機序
The mechanism of action of 4-Bromo-2-methylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the aldehyde group can form interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity. The exact molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-methylpyrimidine-5-carbaldehyde
- 4-Chloro-2-methylpyrimidine-5-carbaldehyde
- 4-Bromo-2-ethylpyrimidine-5-carbaldehyde
Uniqueness
4-Bromo-2-methylpyrimidine-5-carbaldehyde is unique due to the specific positioning of the bromine atom, methyl group, and aldehyde group on the pyrimidine ring. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
4-bromo-2-methylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c1-4-8-2-5(3-10)6(7)9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICKIFCSIIVICU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)
methyl}quinolin-8-ol](/img/structure/B2390769.png)
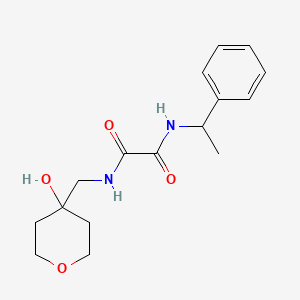
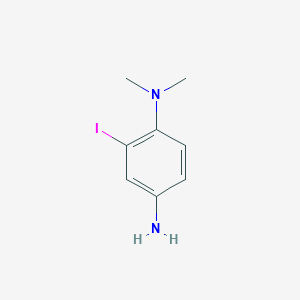
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)
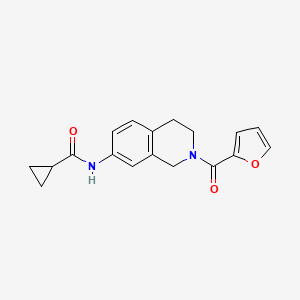
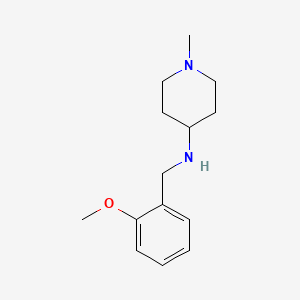
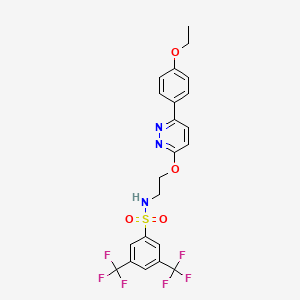
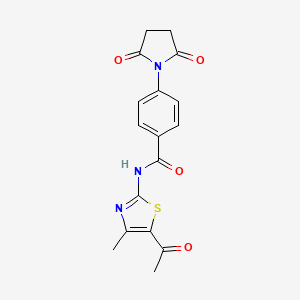

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)
![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)
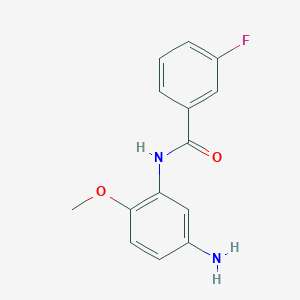
![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)
